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Compound of Interest

Compound Name: 5-Methoxy-1-tetralone

Cat. No.: B1585004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-1-tetralone, a significant intermediate in the synthesis of various pharmaceutical

compounds. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering critical insights for compound identification,

characterization, and quality control in research and drug development.

Compound Information
Parameter Value

Compound Name 5-Methoxy-1-tetralone

Synonyms
3,4-dihydro-5-methoxy-1(2H)-naphthalenone, 5-

methoxytetralone

CAS Number 33892-75-0[1][2][3][4]

Molecular Formula C₁₁H₁₂O₂[1][3][4][5]

Molecular Weight 176.21 g/mol [1][3][5]

Physical Form Solid

Melting Point 87-91 °C

Boiling Point 160-162 °C at 7 mmHg
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Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 5-Methoxy-1-
tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 5-Methoxy-1-tetralone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 5-Methoxy-1-tetralone

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.73 - 7.64 m - 3H Aromatic H

7.49 - 7.44 m - 1H Aromatic H

3.89 s - 3H -OCH₃

2.91 - 2.82 m - 2H Aliphatic CH₂

2.62 - 2.52 m - 2H Aliphatic CH₂

2.44 - 2.37 m - 2H Aliphatic CH₂

d: doublet, m: multiplet, s: singlet. The data is representative and may vary slightly based on

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 5-Methoxy-1-tetralone
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Chemical Shift (δ) ppm Carbon Atom Assignment

196.1 C=O

164.4 Aromatic C-O

148.1 Aromatic C

129.9 Aromatic CH

124.8 Aromatic C

114.7 Aromatic CH

110.9 Aromatic CH

55.7 -OCH₃

35.3 Aliphatic CH₂

32.6 Aliphatic CH₂

23.0 Aliphatic CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 5-Methoxy-1-tetralone are listed below.

Table 3: IR Absorption Data for 5-Methoxy-1-tetralone

Wavenumber (cm⁻¹) Bond Functional Group

~1680 C=O Ketone

~1580, ~1470 C=C Aromatic Ring

~1270 C-O Aryl ether

~2940 C-H Aliphatic

~3050 C-H Aromatic
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.[3]

Table 4: Mass Spectrometry Data for 5-Methoxy-1-tetralone

m/z Interpretation

176 Molecular ion (M⁺)

148 [M - CO]⁺

133 [M - CO - CH₃]⁺

115 [M - CO - CH₃ - H₂O]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-25 mg of 5-Methoxy-1-tetralone was dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.[2] The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer

operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.

Data Acquisition and Processing: For ¹H NMR, the spectral width was set to encompass the

expected chemical shift range. For ¹³C NMR, a proton-decoupled spectrum was acquired.

The free induction decay (FID) signals were Fourier transformed, and the resulting spectra

were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of 5-Methoxy-1-tetralone (1-2 mg) was finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.[5]

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR

spectrometer.[5]

Data Acquisition and Processing: A background spectrum of a pure KBr pellet was first

recorded. The sample pellet was then placed in the sample holder, and the spectrum was

recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as a plot of

transmittance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis was performed using a gas chromatograph

coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it

was vaporized and separated on a capillary column. The separated components then

entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions were separated based on their mass-to-

charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of

each ion.

Data Analysis: The mass spectrum is presented as a plot of relative intensity versus m/z. The

molecular ion peak and major fragment ions were identified to aid in structure elucidation.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of 5-
Methoxy-1-tetralone.
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Caption: Workflow for Spectroscopic Analysis of 5-Methoxy-1-tetralone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxy-1-tetralone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585004#spectroscopic-data-for-5-methoxy-1-
tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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